molecular formula C22H28N2O2 B6042453 1-(2,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B6042453
M. Wt: 352.5 g/mol
InChI Key: VXXIYMIJVVVRCE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as 2C-B, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. The compound gained popularity in the 1990s as a recreational drug and is currently classified as a Schedule I controlled substance in the United States. Despite its illicit use, 2C-B has potential applications in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 2C-B involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered perception, mood, and cognition. 2C-B also has affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2C-B has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters brain activity, as evidenced by changes in electroencephalogram (EEG) recordings. The subjective effects of 2C-B include altered perception of time, colors, and shapes, as well as changes in mood, thought processes, and self-awareness.

Advantages and Limitations for Lab Experiments

2C-B has several advantages for use in scientific research, including its high potency, rapid onset of action, and relatively short duration of effects. It also has a favorable safety profile compared to other psychedelic drugs, such as LSD and psilocybin. However, 2C-B is a controlled substance and is subject to strict regulations regarding its use in research. It also has potential risks associated with its use, such as adverse psychological effects and physiological toxicity.

Future Directions

There are several potential future directions for research on 2C-B. One area of interest is the development of novel therapeutic agents based on its chemical structure and pharmacological properties. 2C-B has been shown to have potential applications in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Another area of interest is the investigation of the molecular mechanisms underlying its pharmacological effects. This may lead to the development of more selective and potent drugs that target specific serotonin and dopamine receptors. Finally, further research is needed to fully understand the risks and benefits of 2C-B use, both in the context of scientific research and recreational use.

Synthesis Methods

The synthesis of 2C-B involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine using a suitable reducing agent. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 3-phenyl-2-propen-1-ol in the presence of a suitable acid catalyst to form 2C-B.

Scientific Research Applications

2C-B has potential applications in scientific research due to its unique pharmacological properties. It has been shown to act as a partial agonist at the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychedelic drugs, including LSD and psilocybin. 2C-B has been used in studies investigating the role of the 5-HT2A receptor in various physiological and pathological processes, such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-25-21-10-11-22(26-2)20(17-21)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXIYMIJVVVRCE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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